REACTION_CXSMILES
|
[C:1](/[C:4](/[N:7]([CH:12]([CH3:14])[CH3:13])[C:8](=O)[CH2:9][CH3:10])=[CH:5]\[NH2:6])(=[O:3])[CH3:2].[OH-].[Na+].[Cl-].[NH4+]>CCO>[CH:12]([N:7]1[C:4]([C:1](=[O:3])[CH3:2])=[CH:5][N:6]=[C:8]1[CH2:9][CH3:10])([CH3:14])[CH3:13] |f:1.2,3.4|
|
Name
|
|
Quantity
|
373 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)/C(=C\N)/N(C(CC)=O)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated
|
Type
|
STIRRING
|
Details
|
this was stirred for 2 hours (the consistency of the reaction
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
the solid was filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent was then removed in vacuo
|
Type
|
ADDITION
|
Details
|
Acetone was then added to the residue
|
Type
|
FILTRATION
|
Details
|
the solid was filtered off
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed in vacuo
|
Type
|
WASH
|
Details
|
by eluting with 5% MeOH/DCM
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1C(=NC=C1C(C)=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 290 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |